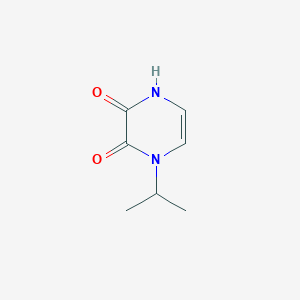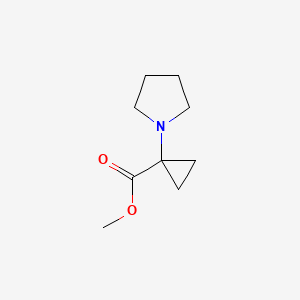![molecular formula C15H26N4O3S B6432491 1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane CAS No. 2320221-58-5](/img/structure/B6432491.png)
1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (hereafter referred to as 1-oxolan-3-yl-4-sulfonyl-1,4-diazepane) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. This compound has been found to have a variety of biochemical and physiological effects that can be beneficial in certain laboratory experiments. In
Aplicaciones Científicas De Investigación
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has been studied for its potential applications in a variety of scientific research areas. For example, it has been found to be useful in the study of enzyme kinetics, as it can act as an inhibitor of certain enzymes. It has also been used in studies of cell signaling pathways, as it can act as a modulator of certain cellular processes. Additionally, 1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has been studied for its potential use in the study of drug metabolism, as it can act as a substrate for certain metabolic pathways.
Mecanismo De Acción
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane is thought to act by binding to certain proteins, such as enzymes and receptors, and modulating their activity. For example, it can act as an inhibitor of certain enzymes, or as an agonist or antagonist of certain receptors. Additionally, it can act as a substrate for certain metabolic pathways, allowing for the study of drug metabolism.
Biochemical and Physiological Effects
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has been found to have a variety of biochemical and physiological effects. For example, it can act as an inhibitor of certain enzymes, such as phospholipase A2, and can modulate the activity of certain cellular processes, such as cell signaling pathways. Additionally, it can act as a substrate for certain metabolic pathways, allowing for the study of drug metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, making it a cost-effective option for research. Additionally, it has a wide range of potential applications, making it a versatile compound for use in a variety of scientific research areas. However, there are also some limitations to using 1-oxolan-3-yl-4-sulfonyl-1,4-diazepane in laboratory experiments. For example, it is relatively unstable, making it difficult to store for long periods of time. Additionally, it can be toxic in high concentrations, making it important to use caution when handling.
Direcciones Futuras
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has a wide range of potential applications in scientific research, and there are many possible future directions for its use. For example, it could be used in further studies of enzyme kinetics, cell signaling pathways, and drug metabolism. Additionally, it could be used in studies of other biochemical and physiological processes, such as gene expression and protein folding. Finally, it could be used in the development of new drugs or therapeutics, as it has the potential to modulate the activity of certain proteins or enzymes.
Métodos De Síntesis
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane is synthesized through a two-step process. The first step involves the reaction of 1-oxolan-3-yl-4-sulfonyl-1,4-diazabicyclo[2.2.2]octane (OSD) with trimethylsulfonium iodide (TMSI) in the presence of a base such as potassium carbonate (K2CO3). The reaction produces 1-oxolan-3-yl-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (1-oxolan-3-yl-4-sulfonyl-1,4-diazepane) and trimethylsulfonium iodide (TMSI). The second step involves the reaction of 1-oxolan-3-yl-4-sulfonyl-1,4-diazepane with triethylsulfonium iodide (TESI) in the presence of a base such as potassium carbonate (K2CO3). The reaction produces 1-oxolan-3-yl-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (1-oxolan-3-yl-4-sulfonyl-1,4-diazepane) and triethylsulfonium iodide (TESI).
Propiedades
IUPAC Name |
1-(oxolan-3-yl)-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3S/c1-12-15(13(2)17(3)16-12)23(20,21)19-7-4-6-18(8-9-19)14-5-10-22-11-14/h14H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMAXAVBKHBRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B6432421.png)

![2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6432430.png)
![2-[(2,4-difluorophenoxy)methyl]pyridine](/img/structure/B6432435.png)
![1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6432443.png)
![benzyl[(3-methoxyphenyl)methyl]methylamine](/img/structure/B6432450.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6432458.png)
![2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6432474.png)
![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6432475.png)
![1-(morpholin-4-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432476.png)
![2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6432487.png)

